molecular formula C16H28O4 B12552715 5-Oxo-2-undecyloxolane-3-carboxylic acid CAS No. 143258-01-9

5-Oxo-2-undecyloxolane-3-carboxylic acid

Cat. No.: B12552715
CAS No.: 143258-01-9
M. Wt: 284.39 g/mol
InChI Key: YPSIGAUTZWQJKV-UHFFFAOYSA-N
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Description

5-Oxo-2-undecyloxolane-3-carboxylic acid is a chemical compound with the molecular formula C15H26O4 It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-2-undecyloxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of undecylenic acid with diethyl oxalate in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions often require refluxing in an organic solvent such as xylene or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids may be employed to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-2-undecyloxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

5-Oxo-2-undecyloxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 5-Oxo-2-undecyloxolane-3-carboxylic acid involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes involved in metabolic pathways, such as oxidoreductases.

    Receptors: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

    5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: This compound has a similar oxo group but a different ring structure, leading to distinct chemical properties and applications.

    5-Oxopyrrolidine-3-carboxylic acid: Another similar compound with a five-membered ring, but with different substituents and biological activities.

Uniqueness: 5-Oxo-2-undecyloxolane-3-carboxylic acid is unique due to its specific ring structure and long alkyl chain, which confer distinct physical and chemical properties

Properties

CAS No.

143258-01-9

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

5-oxo-2-undecyloxolane-3-carboxylic acid

InChI

InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-13(16(18)19)12-15(17)20-14/h13-14H,2-12H2,1H3,(H,18,19)

InChI Key

YPSIGAUTZWQJKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1C(CC(=O)O1)C(=O)O

Origin of Product

United States

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